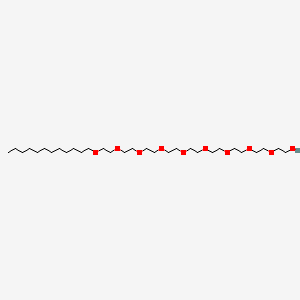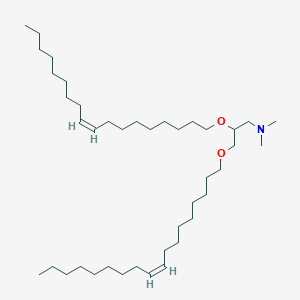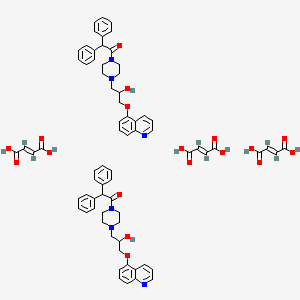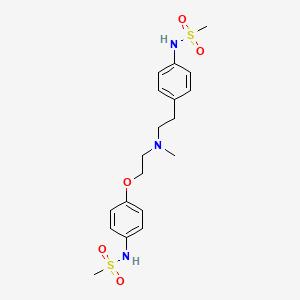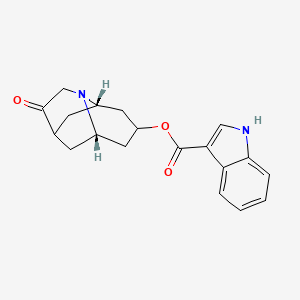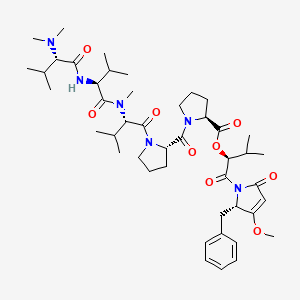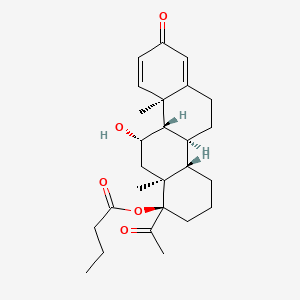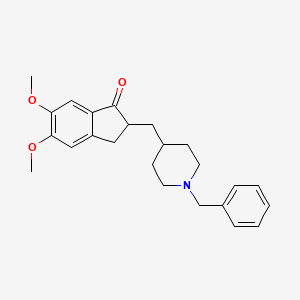
5-(2'-Hydroxyethoxy)-20(S)-camptothecin
Overview
Description
DRF-1042 is a camptothecin analog with significant anticancer activity. It is an orally active compound that inhibits DNA topoisomerase I, an enzyme crucial for DNA replication and transcription. This compound has shown promising results in preclinical studies, particularly against solid tumors such as prostate and colon cancer .
Scientific Research Applications
DRF-1042 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the structure-activity relationship of camptothecin analogs.
Biology: The compound is used to investigate the role of DNA topoisomerase I in cellular processes.
Medicine: DRF-1042 is being evaluated in preclinical and clinical studies for its potential to treat various cancers, including those resistant to conventional therapies.
Industry: The compound’s stability and activity make it a candidate for developing new anticancer drugs
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
DRF-1042 is synthesized through a series of chemical reactions starting from camptothecinThis modification introduces an additional chiral center, making DRF-1042 a diastereomeric mixture of 20 (S), 5 ® and 20 (S), 5 (S) in an approximate 1:1 ratio .
Industrial Production Methods
The industrial production of DRF-1042 involves optimizing the synthetic route to ensure high yield and purity. The process includes several purification steps to separate the desired diastereomers and remove any impurities. The final product is obtained as a stable lactone form, which is crucial for its biological activity .
Chemical Reactions Analysis
Types of Reactions
DRF-1042 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have varying biological activities.
Reduction: Reduction reactions can modify the lactone ring, affecting the compound’s stability and activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired modification.
Major Products
The major products formed from these reactions include various camptothecin analogs with modifications at the 5-position. These analogs are evaluated for their anticancer activity and stability .
Mechanism of Action
DRF-1042 exerts its effects by inhibiting DNA topoisomerase I. This enzyme is responsible for relieving the torsional strain in DNA during replication and transcription by creating transient single-strand breaks. DRF-1042 stabilizes the topoisomerase I-DNA cleavage complex, preventing the re-ligation of the DNA strand. This leads to the accumulation of DNA breaks, ultimately causing cell death. The compound’s unique structure, with an additional chiral center, contributes to its superior lactone stability and anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Camptothecin: The parent compound from which DRF-1042 is derived. It also inhibits DNA topoisomerase I but has lower stability and higher toxicity.
Topotecan: A camptothecin analog used clinically for treating ovarian and small cell lung cancer. It has a different substitution pattern, leading to variations in activity and toxicity.
Irinotecan: Another camptothecin analog used for colorectal cancer. .
Uniqueness of DRF-1042
DRF-1042 is unique due to its additional chiral center and superior lactone stability. These features contribute to its enhanced anticancer activity and reduced toxicity compared to other camptothecin analogs. The compound’s ability to inhibit DNA topoisomerase I effectively, even in multi-drug resistant cancer cell lines, makes it a promising candidate for further development .
properties
IUPAC Name |
(19S)-19-ethyl-19-hydroxy-12-(2-hydroxyethoxy)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O6/c1-2-22(28)15-10-17-18-13(9-12-5-3-4-6-16(12)23-18)20(29-8-7-25)24(17)19(26)14(15)11-30-21(22)27/h3-6,9-10,20,25,28H,2,7-8,11H2,1H3/t20?,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAKLYHGHEFMDAP-IAXKEJLGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3C(C4=CC5=CC=CC=C5N=C4C3=C2)OCCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3C(C4=CC5=CC=CC=C5N=C4C3=C2)OCCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
200619-13-2 | |
| Record name | DRF-1042 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0200619132 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DRF-1042 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB17152 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | DRF-1042 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/461WVF206P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



